molecular formula C18H17NO4S B1676081 Nod-IN-1 CAS No. 132819-92-2

Nod-IN-1

Numéro de catalogue B1676081
Numéro CAS: 132819-92-2
Poids moléculaire: 343.4 g/mol
Clé InChI: OJMOGUKIYRAILM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

NOD-IN-1 is a potent mixed inhibitor of nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, with IC50 of 5.74 μM and 6.45 μM, respectively .


Molecular Structure Analysis

NOD1 and NOD2 are cytosolic proteins that sense intracellular bacterial PGN and trigger signal transduction via NF-κB and MAPK activation . The cDNA for gNOD1 contains 2856bp nucleotides, i.e., 47-bp 5ʹ UTR, 135-bp 3ʹ UTR, and 1275-bp ORF region, and encodes a 951-amino-acids (AAs) polypeptide chain .


Chemical Reactions Analysis

NOD-IN-1 is a potent mixed inhibitor of NOD-like receptors, NOD1 and NOD2, showing balanced inhibitory activity against both targets in the low micromolar range .


Physical And Chemical Properties Analysis

NOD-IN-1 is a solid compound with a molecular weight of 343.40 and a molecular formula of C18H17NO4S . It is white to off-white in color .

Applications De Recherche Scientifique

Cell Death and Immunity

  • Role in Inflammation and Apoptosis : NOD proteins, including NOD1 and NOD2, are crucial in mediating inflammation and apoptosis. They are involved in inducing nuclear factor-κB (NF-κB) activity and activating caspases, which are essential in the inflammatory response and cell death processes (Inohara & Núñez, 2003).

Immunological Insights

  • Beyond Inflammasome Signaling : NOD-like receptors (NLRs) play pivotal roles beyond caspase-1 inflammasomes in immunity. They participate in regulating innate and adaptive immune responses, highlighting their broader influence on health and disease (Shaw, Lamkanfi, & Kanneganti, 2010).

Disease Models and Drug Development

  • Modeling Type-1 Diabetes : The nonobese diabetic (NOD) mouse model has been instrumental in diabetes research, particularly in understanding type-1 diabetes. It has facilitated the exploration of genetic susceptibility and immune mechanisms, offering avenues for novel therapeutic interventions (Thayer, Wilson, & Mathews, 2010).

Therapeutic Applications and Testing

  • Stem Cell Research : NOD mice have been used to derive embryonic stem (ES) cells, enabling genetic modification and the study of genetic contributions to diseases like type 1 diabetes. This research has vast implications for understanding complex genetic diseases and developing therapeutic strategies (Nichols et al., 2009).

Safety And Hazards

NOD-IN-1 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

The modulation of both TLR and NOD signaling is an area of research that has prompted much excitement and debate as a therapeutic strategy in the management of sepsis . Molecules targeting TLR and NOD signaling pathways exist but regrettably thus far none have proven efficacy from clinical trials .

Propriétés

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMOGUKIYRAILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nod-IN-1

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (3.7 g, 120 mmol, 80% in paraffin oil) in dry THF (75 mL), a solution of indol-2-carboxylic acid ethyl ester (18.9 g, 100 mmol) in dry THF (75 mL) was added in 1 hour with stirring while the inner temperature was maintained under 30° C. The reaction mixture was stirred for 30 minutes and then a solution of p-toluenesulphonyl chloride (22.9 g, 120 mmol) in dry THF (75 mL) was added dropwise to the stirring reactant. After 2 hours stirring at room temperature and 1 hour at 45° C. the solvent was evaporated in vacuo and the residue partitioned between water and ethyl ether. The organic phase was dried over MgSO4 and the solvent evaporated to leave a solid which was recrystallized from diisopropyl ether (26.8 g, 78%), mp 92°-95° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Y Zhao, Q Ye, Y Feng, Y Chen, L Tan… - Frontiers in …, 2022 - frontiersin.org
… intermedia LPS in the absence or presence of different doses of NOD-IN-1 for another 24 h. … vivo after intraperitoneal injection of NOD-IN-1. NOD-IN-1 regulated both mRNA and protein …
Number of citations: 1 www.frontiersin.org
C Shi, Y Wang, Q Chen, F Jiao, M Pei… - Frontiers in Cellular and …, 2020 - frontiersin.org
… NOD2 and VSIG4, we used NOD2 inhibitor NOD-IN-1 and VSIG4-siRNA in histone H3 … Also, the mRNA level of NOD2 in NOD-IN-1 group and NOD-IN-1 + VSIG4-siRNA group had …
Number of citations: 40 www.frontiersin.org
ZL Ou, J Wang, R Shi, J Deng, Y Liu… - Zhonghua Shao Shang …, 2023 - europepmc.org
… The morphology and hydration particle size of PEG-b-PPS and PEPS@NOD-IN-1 were … @NOD-IN-1 to NOD-IN-1 and the cumulative release rate of NOD-IN-1 by PEPS@NOD-IN-1 in …
Number of citations: 3 europepmc.org
H Luo, X Wu, Z Xu, X Hao, Y Wang, M Li - Journal of Bacteriology, 2020 - Am Soc Microbiol
… MDP is an activator of NOD2, and NOD-IN-1 is a potent mixed … Additionally, the NOD-IN-1 inhibitor significantly attenuated … among cells receiving NOD-IN-1 treatment, NOD-IN-1 plus M. …
Number of citations: 13 journals.asm.org
Y Cai, R Yu, Y Kong, Z Feng, Q Xu - Cellular Signalling, 2022 - Elsevier
… To further confirm the role of METTL3 in the NOD1 signaling pathway, we pretreated cells with the NOD1-specific inhibitors, ML130 and NOD-IN-1, followed by stimulation with LPS. The …
Number of citations: 17 www.sciencedirect.com
DW Zheng, WW Deng, WF Song, CC Wu… - Nature biomedical …, 2022 - nature.com
… NOD-IN-1, resatorvid and hydroxychloroquine sulfate were purchased from MedChemExpress. AgNO 3 , chloroauric acid, sodium borohydride, FeCl 3 ·6H 2 O, FeCl 2 ·4H 2 O, chitosan …
Number of citations: 58 www.nature.com
D Adel‐Khattab, S Groeger, E Domann… - Molecular Oral …, 2021 - Wiley Online Library
… molecule inhibitors were used in this study: RIP2 tyrosine kinase inhibitor (Gefinitib; Invivo Gen) in two concentrations 2.5 and 10 µM, 20 µM NOD receptor 1&2 inhibitor (NOD-IN-1; Med …
Number of citations: 16 onlinelibrary.wiley.com
SJ Park, JM Kim, J Kim, J Hur, S Park… - Proceedings of the …, 2018 - National Acad Sciences
… ), CCG-1432 (50 μM), or NOD-IN-1 (50 μM). The nuclear and cytosolic … 6H, NOD-IN-1, an inhibitor of NOD1/2, significantly blocked IL… In accord with these data, CCG-1423 and NOD-IN-1 …
Number of citations: 127 www.pnas.org
Y Chen, J Li, Z Ye, L Chen, J Xu, J Han, L Xie, S Xing… - 2022 - researchsquare.com
… NLRs inhibitor NOD-IN-1 (NI1) was purchased 13 (MedChemExpress, MJ, USA). Imipenem (Merck … The NOD-IN-1 was administrated at a dose of 20 mg/kg per day via 4 intraperitoneal …
Number of citations: 1 www.researchsquare.com
R Yang, W Peng, S Shi, X Peng, Q Cai… - Advanced …, 2023 - Wiley Online Library
… (10 µm), CY-09 (10 µm), and NOD-IN-1 (10 µm) on the expression of vimentin and vimentin-… 10 µm), CY-09 (10 µm), and NOD-IN-1 (10 µm) on the ubiquitination of vimentin. E) Confocal …
Number of citations: 7 onlinelibrary.wiley.com

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